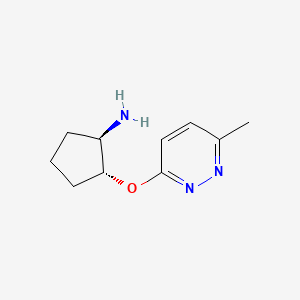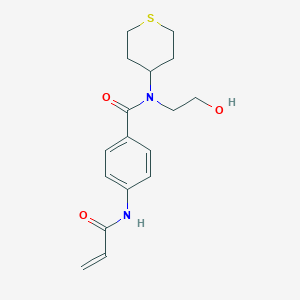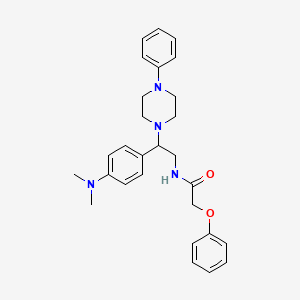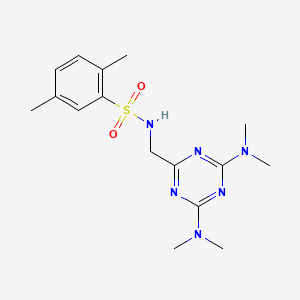![molecular formula C22H26N6O4S B2751551 ethyl ({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetate CAS No. 1015860-65-7](/img/structure/B2751551.png)
ethyl ({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole rings are found in various important bioactive compounds, such as celecoxib (a non-steroidal anti-inflammatory drug) and rimonabant (an anti-obesity drug) .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also appears to have an ethyl group, a thioacetate group, and a triazoloquinazolin group, but without more specific information, it’s difficult to analyze the structure further .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. Pyrazoles are typically crystalline solids at room temperature, and they may exhibit tautomeric forms .Scientific Research Applications
The compound belongs to the class of heterocyclic molecules and contains an imidazole ring fused with a triazoloquinazoline moiety. Its chemical structure is as follows:
Ethyl 2-(2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-ylsulfanyl)acetate\text{Ethyl 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate} Ethyl 2-(2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-ylsulfanyl)acetate
a. Antibacterial and Antimycobacterial Activity: Researchers have synthesized derivatives of 1,3-diazole (imidazole) with antibacterial and antimycobacterial properties. These compounds have shown efficacy against bacterial and mycobacterial strains, including Mycobacterium tuberculosis .
b. Antitumor and Cytotoxic Activity: Certain imidazole-containing derivatives have demonstrated antitumor and cytotoxic effects. For instance, a series of [6-(4-substituted phenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides exhibited potent cytotoxicity against human tumor cell lines .
c. Anti-Inflammatory and Antioxidant Properties: Imidazole-based compounds have been investigated for their anti-inflammatory and antioxidant activities. These properties are crucial in managing inflammatory diseases and oxidative stress-related conditions.
d. Antiviral Potential: Some imidazole derivatives exhibit antiviral activity. Researchers have explored their effectiveness against various viral infections, including RNA and DNA viruses.
e. Antidiabetic Effects: Studies suggest that certain imidazole-containing compounds may modulate glucose metabolism and have potential applications in diabetes management.
f. Other Activities: Imidazole derivatives have also been investigated for their anti-allergic, antipyretic, antihelmintic, antifungal, and ulcerogenic activities.
Synthetic Routes
Various synthetic methods exist for preparing imidazole-containing compounds. These routes involve cyclization reactions, functional group transformations, and modifications of existing scaffolds. Researchers continue to explore novel synthetic strategies to enhance compound diversity and optimize pharmacological properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that compounds with similar structures can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
It is known that compounds with similar structures can have various pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Compounds with similar structures have been reported to have various molecular and cellular effects, depending on their specific biological activities .
Action Environment
It is known that environmental factors can influence the action of compounds with similar structures .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O4S/c1-6-32-20(29)12-33-22-23-16-11-18(31-5)17(30-4)10-15(16)21-24-19(26-28(21)22)7-8-27-14(3)9-13(2)25-27/h9-11H,6-8,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNOBIBKRMHDFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC(=C(C=C2C3=NC(=NN31)CCN4C(=CC(=N4)C)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylpyridine-2-carboxamide](/img/structure/B2751474.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2751476.png)

![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2751481.png)

![ethyl 4-[4-[[3-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2751483.png)


![1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-pyrrole](/img/structure/B2751487.png)
![5-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2751489.png)
![1-(2-hydroxyethyl)-6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2751491.png)